molecular formula C26H24N4O10S4 B14608867 5-[(4-aminophenyl)sulfonylamino]-2-[(E)-2-[4-[(4-aminophenyl)sulfonylamino]-2-sulfophenyl]ethenyl]benzenesulfonic acid CAS No. 58727-02-9

5-[(4-aminophenyl)sulfonylamino]-2-[(E)-2-[4-[(4-aminophenyl)sulfonylamino]-2-sulfophenyl]ethenyl]benzenesulfonic acid

Cat. No.: B14608867
CAS No.: 58727-02-9
M. Wt: 680.8 g/mol
InChI Key: YZHOKWSHDIYOOM-OWOJBTEDSA-N
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Description

5-[(4-aminophenyl)sulfonylamino]-2-[(E)-2-[4-[(4-aminophenyl)sulfonylamino]-2-sulfophenyl]ethenyl]benzenesulfonic acid is a complex organic compound characterized by its multiple sulfonyl and amino groups. This compound is notable for its applications in various scientific fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-aminophenyl)sulfonylamino]-2-[(E)-2-[4-[(4-aminophenyl)sulfonylamino]-2-sulfophenyl]ethenyl]benzenesulfonic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction between aromatic sulfinic acids and quinones or quinoneimines . The reaction conditions often require specific temperatures and pH levels to ensure the correct formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure the efficient production of high-quality compounds.

Chemical Reactions Analysis

Types of Reactions

5-[(4-aminophenyl)sulfonylamino]-2-[(E)-2-[4-[(4-aminophenyl)sulfonylamino]-2-sulfophenyl]ethenyl]benzenesulfonic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

    Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. Reaction conditions vary depending on the desired outcome, with specific temperatures, pressures, and solvents being crucial for successful reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or other reduced forms of the compound.

Scientific Research Applications

5-[(4-aminophenyl)sulfonylamino]-2-[(E)-2-[4-[(4-aminophenyl)sulfonylamino]-2-sulfophenyl]ethenyl]benzenesulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(4-aminophenyl)sulfonylamino]-2-[(E)-2-[4-[(4-aminophenyl)sulfonylamino]-2-sulfophenyl]ethenyl]benzenesulfonic acid involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and amino groups allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(4-aminophenyl)sulfonylamino]-2-[(E)-2-[4-[(4-aminophenyl)sulfonylamino]-2-sulfophenyl]ethenyl]benzenesulfonic acid is unique due to its combination of sulfonyl and amino groups, which confer specific chemical and biological properties. Its ability to undergo various reactions and its wide range of applications make it a valuable compound in scientific research and industry.

Properties

CAS No.

58727-02-9

Molecular Formula

C26H24N4O10S4

Molecular Weight

680.8 g/mol

IUPAC Name

5-[(4-aminophenyl)sulfonylamino]-2-[(E)-2-[4-[(4-aminophenyl)sulfonylamino]-2-sulfophenyl]ethenyl]benzenesulfonic acid

InChI

InChI=1S/C26H24N4O10S4/c27-19-5-11-23(12-6-19)41(31,32)29-21-9-3-17(25(15-21)43(35,36)37)1-2-18-4-10-22(16-26(18)44(38,39)40)30-42(33,34)24-13-7-20(28)8-14-24/h1-16,29-30H,27-28H2,(H,35,36,37)(H,38,39,40)/b2-1+

InChI Key

YZHOKWSHDIYOOM-OWOJBTEDSA-N

Isomeric SMILES

C1=CC(=CC=C1N)S(=O)(=O)NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)N)S(=O)(=O)O)S(=O)(=O)O

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)N)S(=O)(=O)O)S(=O)(=O)O

Origin of Product

United States

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